Piperazine, 1-phenyl-4-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-
Overview
Description
Piperazine, 1-phenyl-4-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)- is a heterocyclic compound that features a piperazine ring substituted with a phenyl group and a 1,3,4-oxadiazole moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with oxidoreductase proteins
Mode of Action
It is known that the compound exhibits a “turn-off” fluorescence response towards common nitro-explosive components, such as 2,4-dinitrotoluene (dnt) and 2,4,6-trinitrotoluene (tnt), hard-to-detect pentaerythritol tetranitrate (petn), as well as hg 2+ cation . This suggests that the compound may interact with its targets in a way that alters their fluorescence properties.
Biochemical Pathways
Given its fluorescence properties, it may be involved in pathways related to cellular signaling or detection of certain chemical species .
Result of Action
Its ability to respond to certain nitro-explosive components and hg 2+ cation suggests that it may be used as a sensor for these substances .
Action Environment
The action of 1-Phenyl-4-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)piperazine may be influenced by various environmental factors. For instance, the presence of certain chemical species in the environment may affect the compound’s fluorescence response
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazine, 1-phenyl-4-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)- typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . These reactions often require specific catalysts and controlled conditions to achieve high yields.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using readily available starting materials and efficient catalytic systems. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: Piperazine, 1-phenyl-4-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products: The major products formed from these reactions include various substituted piperazines and oxadiazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Piperazine, 1-phenyl-4-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Comparison with Similar Compounds
1-Phenylpiperazine: A simpler analog with similar structural features but lacking the oxadiazole moiety.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Another piperazine derivative with a different heterocyclic substitution.
Uniqueness: Piperazine, 1-phenyl-4-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)- is unique due to the presence of both the piperazine and oxadiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-phenyl-5-[(4-phenylpiperazin-1-yl)methyl]-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-3-7-16(8-4-1)19-21-20-18(24-19)15-22-11-13-23(14-12-22)17-9-5-2-6-10-17/h1-10H,11-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAISCQREGDMJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10155636 | |
Record name | Piperazine, 1-phenyl-4-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10155636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127718-45-0 | |
Record name | Piperazine, 1-phenyl-4-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127718450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine, 1-phenyl-4-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10155636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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